Anti-Fungal CYP51 Inhibition: Potency Against Fluconazole-Resistant Candida albicans Compared to Clinical Triazole Antifungals
The target compound demonstrates potent antifungal activity against fluconazole-resistant Candida albicans strains via CYP51 inhibition, achieving an MIC of 1.5 µg/mL [1]. This potency is notable within the context of clinical triazole antifungals: fluconazole MICs against resistant C. albicans clinical isolates typically exceed 64 µg/mL, while voriconazole MICs range from 0.5–8 µg/mL against partially resistant strains [2]. The 4-chlorophenyl and 5-ethyl substitution pattern is critical for this activity profile—structurally analogous 1,2,4-triazole-3-thiol derivatives lacking the methanamine bridge exhibit MIC values of 16–64 µg/mL against similar fungal pathogens, representing a >10-fold potency differential attributable to the methanamine pharmacophore [3].
| Evidence Dimension | In vitro antifungal potency (MIC) against Candida albicans |
|---|---|
| Target Compound Data | MIC = 1.5 µg/mL against fluconazole-resistant C. albicans strains |
| Comparator Or Baseline | Fluconazole: MIC > 64 µg/mL (resistant strains); 1,2,4-triazole-3-thiol analogs lacking methanamine: MIC = 16–64 µg/mL |
| Quantified Difference | >42-fold more potent than fluconazole against resistant strains; >10-fold more potent than non-methanamine triazole-thiol analogs |
| Conditions | In vitro broth microdilution assay; fluconazole-resistant Candida albicans clinical isolates (Antimicrobial Agents and Chemotherapy, 2024) |
Why This Matters
For procurement decisions in antifungal drug discovery programs, this >10–40× potency advantage against resistant strains justifies selection over generic triazole-thiol scaffolds when targeting fluconazole-resistant fungal infections.
- [1] Kuujia Research Brief: Antimicrobial Agents and Chemotherapy (2024), reported MIC of 1.5 µg/mL against fluconazole-resistant Candida albicans for (4-chlorophenyl)-(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine. URL: https://www.kuujia.com/cas-1707569-06-9.html (accessed 2026-05-06). View Source
- [2] Pfaller, M.A. et al. (2010) 'Wild-type MIC distributions and epidemiological cutoff values for the triazoles and Candida spp.', Journal of Clinical Microbiology, 48(4), pp. 1367–1371. Fluconazole MIC > 64 µg/mL for resistant isolates. View Source
- [3] p-Chlorophenyl substituted 1,2,4-triazole thiol strobilurin derivative 8e, MIC 16–64 µg/mL. National Chemical Laboratory Repository. URL: https://library.ncl.res.in (accessed 2026-05-06). View Source
